BenchChemオンラインストアへようこそ!

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Analgesic Antinociceptive NAH SAR

Compound 9d is the exclusive (E)-diastereomer of this N-acylarylhydrazone, designed via molecular hybridization of safrole-derived pharmacophores. Its defined 4-methoxy substituent (σp = –0.27) and equipotency with dipyrone (35.5% inhibition) make it the essential benchmark for probing electronic effects on antinociception. Avoid generic substitutions; only the precise 4-methoxy derivative yields reproducible SAR data. Secure stereochemically defined, high-purity material for your analgesic screening cascade.

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 270575-94-5
Cat. No. B2379859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
CAS270575-94-5
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H14N2O4/c1-20-13-5-2-11(3-6-13)9-17-18-16(19)12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+
InChIKeyVMXWXBQXFNBTQU-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(E)-(4-Methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide (CAS 270575-94-5): Core Identity and Pharmacological Classification


N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide (CAS 270575-94-5), also designated as compound 9d, is a synthetic N-acylarylhydrazone (NAH) derivative constructed from the natural product safrole [1]. It features a 3,4-methylenedioxybenzoyl (piperonyloyl) moiety linked through a hydrazone bridge to a 4-methoxybenzylidene group. The compound was designed via molecular hybridization of previously known analgesic NAH pharmacophores, specifically combining the 1,3-benzodioxole ring of non-addictive analgesic lead 8 with the NAH framework of potent analgesic compound 4 [1]. It is obtained diastereoselectively as the (E)-isomer and has demonstrated quantifiable antinociceptive activity in the acetic acid-induced abdominal constriction model in mice [1].

Why In-Class N-Acylarylhydrazone Substitution Is Not Straightforward for 270575-94-5


Within the 3,4-methylenedioxybenzoylarylhydrazone series (compounds 9a–j), subtle variation of the para-substituent on the benzylidene ring produces dramatic differences in analgesic efficacy, ranging from 21.6% inhibition (9g, p-CN) to 54.7% (9i, 3-pyridyl) in the same acetic acid-induced writhing assay at an identical oral dose of 100 µmol/kg [1]. The 4-methoxy substituent of compound 9d confers a specific electronic (σp = –0.27) and lipophilic character that cannot be replicated by unsubstituted (9a, σp = 0), halogenated (9b, p-F; 9c, p-Br), or strongly electron-withdrawing (9e, p-NO₂) congeners, each of which yields a distinct analgesic profile [1]. These non-linear SAR findings demonstrate that generic substitution within this class is pharmacologically unpredictable, and procurement of the precise 4-methoxy derivative is essential for experiments designed to probe the influence of moderate electron-donating substituents on NAH-mediated antinociception [1].

Quantitative Differentiation Evidence for 270575-94-5 Relative to Structural Analogs and Reference Standards


Analgesic Activity of 9d (4-OMe) Versus Unsubstituted Parent 9a and Halogenated Analogs in the Acetic Acid Writhing Model

Compound 9d (p-OMe) produced 35.5% inhibition of acetic acid-induced abdominal constrictions at 100 µmol/kg p.o., statistically indistinguishable (ns) from the unsubstituted parent 9a (40.9% inhibition) at the same dose, but markedly distinct from the more potent electron-donating p-NMe₂ derivative 9f (51.2%, *P < 0.05) and the weakly active p-CN derivative 9g (21.6%, ns) [1]. This positions 9d as a moderate-activity comparator within the series, serving as a critical data point for establishing the contribution of moderate electron-donating (Hammett σp = –0.27) substituents to NAH analgesia, in contrast to the stronger electron-donating dimethylamino group (σp = –0.83) [1].

Analgesic Antinociceptive NAH SAR

Comparison of 9d Analgesic Activity Against Clinical Standards Dipyrone and Indomethacin

At the equimolar oral dose of 100 µmol/kg, compound 9d achieved 35.5% inhibition, which is equipotent to dipyrone (35.9% inhibition) but substantially lower than indomethacin (54.9% inhibition) [1]. The constriction number for 9d was 60.0 ± 4.3 compared to 59.5 ± 4.4 for dipyrone and 41.9 ± 4.4 for indomethacin (vehicle control: 93.0 ± 6.1) [1]. This demonstrates that 9d matches the analgesic potency of dipyrone, a widely used clinical analgesic, while lacking the superior efficacy of indomethacin under these experimental conditions [1].

Analgesic benchmarking Dipyrone Indomethacin

Stereochemical Integrity: Exclusive (E)-Diastereomer Configuration of 9d

Compound 9d was obtained as a single (E)-diastereomer, confirmed by the presence of only one imino hydrogen signal in the ¹H-NMR spectrum at δ 8.39 ppm (N=CH), consistent with the (E)-configuration assignment established for the entire 9a–g series [1]. In contrast, the bis-homologous propionylhydrazone series 10 (e.g., 10a, 10c, 10f) was obtained as a mixture of (E) and (Z) diastereomers, complicating biological interpretation [1]. The diastereomerically pure nature of 9d eliminates configurational ambiguity in pharmacological studies, a significant advantage over mixed-configuration analogs.

Stereochemistry Diastereomeric purity NAH configurational analysis

Contribution of the 3,4-Methylenedioxy Bridge to Analgesic Activity: 9d vs Non-Benzodioxole Isosteres

The 3,4-methylenedioxy (1,3-benzodioxole) ring present in 9d and the entire series 9 was shown to be a pharmacophoric element for analgesic activity. When the methylenedioxy bridge was eliminated in the isosteric benzoylhydrazone series 12 (e.g., 12f, the direct benzoyl analog of 9d's p-NMe₂ counterpart), analgesic activity was largely abolished (12f: 9.8% inhibition, ns, vs 9f: 51.2% inhibition) [1]. Although direct data for the 4-methoxy non-benzodioxole isostere of 9d was not reported, the class-level inference from the 9f/12f pair indicates that the methylenedioxy bridge in 9d is essential for its observed analgesic activity, and replacement by a simple benzoyl group is deleterious [1].

Pharmacophore analysis Methylenedioxy bridge Isosteric replacement

Synthetic Yield and Physicochemical Benchmarking of 9d Within the 3,4-Methylenedioxybenzoylarylhydrazone Series

Compound 9d was obtained in 70% yield with a melting point of 183–185 °C (molecular weight: 298.29 g/mol), compared to yields ranging from 67% (9a, p-H) to 85% (9c, p-Br; 9j, 4-pyridyl) within the same series [1]. The intermediate-range yield and sharp melting point of 9d indicate good synthetic accessibility and crystalline purity suitable for reproducible biological evaluation. The moderate yield relative to the highest-yielding analogs reflects the electronic influence of the 4-methoxy substituent on the condensation reaction with 4-methoxybenzaldehyde [1].

Synthetic efficiency Physicochemical properties Procurement

Optimal Application Scenarios for 270575-94-5 Based on Quantitative Evidence


SAR Probe for Moderate Electron-Donating Substituent Effects in NAH Analgesic Programs

Compound 9d serves as a calibrated reference point within the 3,4-methylenedioxybenzoylarylhydrazone series, defining the analgesic contribution of a 4-methoxy substituent (σp = –0.27). With 35.5% inhibition at 100 µmol/kg p.o., equipotent to both dipyrone and the unsubstituted analog 9a, it provides a critical benchmark for quantifying the incremental effect of stronger electron donors (e.g., p-NMe₂ in 9f: 51.2% inhibition) or electron withdrawers (e.g., p-CN in 9g: 21.6% inhibition) in analgesic screening cascades [1].

Pharmacophore Validation of the 1,3-Benzodioxole Ring in Antinociceptive Scaffolds

Researchers investigating the pharmacophoric role of the methylenedioxy bridge in NAH-mediated analgesia should use 9d specifically, as class-level evidence from the 9f/12f isosteric pair demonstrates that deletion of the 1,3-benzodioxole ring abolishes analgesic activity (51.2% vs 9.8% inhibition) [1]. 9d enables direct extension of this pharmacophore hypothesis to the moderate-activity, electron-donating substituent space.

Diastereomerically Pure Standard for NAH Configurational Studies

The exclusive (E)-diastereomer configuration of 9d, confirmed by single imino hydrogen signal at δ 8.39 ppm, makes it suitable as a stereochemically defined standard in analytical method development (HPLC, NMR) and in pharmacological assays where configurational purity is critical. This contrasts with the mixed (E)/(Z) diastereomer profile of the conformationally flexible series 10 compounds, which introduces biological variability [1].

Dipyrone-Equivalent Reference Compound for In Vivo Analgesic Screening Models

Given its equipotency with dipyrone (35.5% vs 35.9% inhibition) in the acetic acid-induced writhing model, 9d can be employed as a structurally distinct, non-pyrazolone reference compound for benchmarking novel analgesic candidates in murine antinociception assays. Its distinct NAH chemotype avoids the known toxicological liabilities associated with dipyrone (metamizole), potentially offering a safer comparator scaffold for long-term in vivo studies [1].

Quote Request

Request a Quote for N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.